2,4,6-Triphenyl-1,3,5-triazine

Descripción general

Descripción

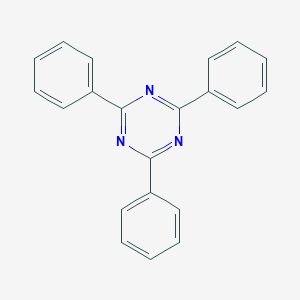

2,4,6-Triphenyl-1,3,5-triazine is an organic compound with the molecular formula C21H15N3. It is a member of the triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, and three phenyl groups attached at positions 2, 4, and 6. This compound is known for its electron-accepting properties and is widely used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Triphenyl-1,3,5-triazine can be synthesized through the cyclotrimerization of benzonitrile derivatives. One common method involves the use of catalytic systems composed of titanium chlorido complexes and magnesium . The reaction typically proceeds under mild conditions, and the products can be isolated via recrystallization from hot toluene.

Another method involves the Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with aromatic compounds such as tetraphenylthiophene in the presence of aluminum chloride as a catalyst . This reaction is carried out in dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of this compound often involves the use of cyanuric chloride as a starting material. The compound is synthesized through sequential nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by phenyl groups . This method allows for the production of large quantities of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Triphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Cyclotrimerization: The compound can be synthesized through the cyclotrimerization of benzonitriles.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation and acylation reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Cyclotrimerization: Catalytic systems composed of titanium chlorido complexes and magnesium.

Friedel-Crafts Reactions: Aluminum chloride as a catalyst in dichloromethane.

Major Products Formed

Cyclotrimerization: Produces this compound as the main product.

Friedel-Crafts Reactions: Produces various substituted triazines depending on the aromatic compounds used.

Aplicaciones Científicas De Investigación

Photocatalytic Applications

Photoelectrochemical Water Splitting

TPT-based covalent organic frameworks (COFs) have been developed for photoelectrochemical (PEC) hydrogen production under visible light. Research indicates that two specific COFs incorporating TPT demonstrated significant photocurrent densities of 110 μA/cm² and 35 μA/cm², respectively, at 0 V versus the reversible hydrogen electrode (RHE). The enhanced performance is attributed to a narrowed band gap and improved charge transfer due to intramolecular donor-acceptor interactions within the COF structure .

Case Study: TAPB-TTB COF

In a study focusing on the TAPB-TTB COF, the introduction of 2,4,6-triphenylbenzene allowed for effective donor/acceptor pairing, which significantly improved the photocurrent response. This work emphasizes the potential of TPT in developing efficient organic photoelectrodes for sustainable energy applications .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

TPT is utilized as a host material in OLEDs due to its excellent photophysical properties. Derivatives such as FTRZ and pTFTRZ have been synthesized using TPT as a core structure. These compounds exhibit thermally activated delayed fluorescence (TADF), which enhances the efficiency of OLEDs by enabling better light emission characteristics .

Case Study: Dendrimers in OLEDs

Aromatic dendrimers containing TPT cores have shown improved thermal stability and beneficial light-emission properties when used in OLED construction. These dendrimers facilitate efficient electron transfer processes, making them suitable candidates for advanced OLED applications .

Organic Solar Cells (OSCs)

TPT serves as an electron-accepting core in star-shaped molecules designed for OSCs. These molecules display low band gaps and broad absorption spectra, leading to enhanced charge carrier mobility and overall efficiency in solar energy conversion. Research indicates that these D–A type molecules can achieve significant improvements in absorption properties compared to traditional materials .

Synthesis of New Materials

Excimer Host Materials

The π-π interactions between TPT planes enable the formation of excimer states in thin films, making it an ideal candidate for developing new excimer host materials. These materials can be employed in various optoelectronic devices due to their unique emission properties .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Photocatalysis | PEC hydrogen production | High photocurrent densities with TPT-based COFs |

| Organic Electronics | OLEDs using TPT derivatives | Enhanced efficiency through TADF |

| Organic Solar Cells | D–A star-shaped molecules | Improved absorption and charge mobility |

| Material Synthesis | Excimer host materials | Unique emission properties from π-π interactions |

Mecanismo De Acción

The mechanism of action of 2,4,6-triphenyl-1,3,5-triazine is primarily related to its electron-accepting properties. In electroluminescent devices, it acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency of the device . In photocatalytic applications, the compound facilitates the transfer of electrons, promoting the reduction of protons to produce hydrogen .

Comparación Con Compuestos Similares

2,4,6-Triphenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Used in the synthesis of thermally activated delayed fluorescence organic light-emitting diodes.

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine: Also used in the synthesis of organic light-emitting diodes.

2,4,6-Triallyloxy-1,3,5-triazine: Used in various industrial applications.

The uniqueness of this compound lies in its specific electron-accepting properties and its versatility in various scientific and industrial applications.

Actividad Biológica

2,4,6-Triphenyl-1,3,5-triazine (TPT) is a compound that has garnered attention in various fields due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of TPT, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its symmetrical structure with three phenyl groups attached to a triazine ring. This unique configuration contributes to its chemical reactivity and biological activity. The compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonics.

Antimicrobial Activity

Research has demonstrated that TPT derivatives possess significant antimicrobial properties. For instance, a study highlighted the efficacy of O-alkylated triazines against various bacterial strains and fungi. These derivatives were found to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential use in developing antibacterial agents .

Anticancer Properties

TPT has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including HeLa cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . A detailed study reported that specific TPT derivatives led to significant reductions in cell viability at concentrations as low as 10 µM .

Antiviral Activity

The antiviral properties of TPT have been explored in relation to several viruses. One study indicated that TPT derivatives could inhibit the replication of viruses by interfering with their ability to enter host cells or replicate within them. This suggests a potential role for TPT in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of TPT derivatives. Modifications on the phenyl rings or substitutions on the triazine core can significantly influence their pharmacological properties. For example, introducing electron-donating groups can enhance their antimicrobial efficacy while maintaining low cytotoxicity towards normal cells .

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of star-shaped molecules incorporating TPT as a core structure. These compounds exhibited promising anticancer activity against various cell lines. The study utilized molecular modeling techniques to predict interactions between TPT derivatives and cancer cell receptors, providing insights into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the synthesis of O-alkylated TPT derivatives and their antimicrobial activities against clinically relevant pathogens. The results indicated that these derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, suggesting their potential as adjuvants in antibiotic therapy .

Research Findings Summary

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 2,4,6-Triphenyl-1,3,5-triazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with phenyl groups. Key steps include:

- Refluxing cyanuric chloride with phenyl nucleophiles (e.g., Grignard reagents or arylboronic acids) in anhydrous tetrahydrofuran (THF) under inert atmosphere .

- Using AlCl₃ as a catalyst in chlorobenzene for Friedel-Crafts arylation, enabling trisubstitution .

- Optimizing temperature (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments .

- FTIR : Identifies C=N stretching (~1550–1600 cm⁻¹) and phenyl C-H vibrations .

- XRD : Resolves crystalline structure and π-π stacking in solid state .

- UV-Vis/fluorescence spectroscopy : Measures optical bandgap (e.g., ~3.2 eV) and exciton behavior for photoelectrochemical applications .

Advanced Research Questions

Q. How does this compound enhance the performance of covalent organic frameworks (COFs) in photoelectrochemical H₂ evolution?

- Methodological Answer : The triazine core acts as an electron-deficient building block in COFs, facilitating:

- Light absorption : Extended π-conjugation improves visible-light harvesting .

- Charge separation : Layered COF structures (e.g., CTF-1) promote exciton dissociation and electron transfer to catalytic sites .

- Stability : Robust triazine linkages resist hydrolysis under aqueous conditions. Experimental optimization involves varying linkers (e.g., 1,4-dicyanobenzene) and measuring photocurrent density (e.g., 0.8 mA/cm² at 1.23 V vs. RHE) .

Q. What computational approaches reconcile discrepancies between experimental and theoretical optical properties of triazine-based polymers?

- Methodological Answer :

- Time-dependent DFT (TD-DFT) : Models electronic transitions in isolated triazine units, but may underestimate stacking effects .

- Coupled cluster theory (CC2) : Accounts for excitonic interactions in layered COFs, aligning computed spectra (e.g., 450 nm absorption peak) with experimental data .

- Molecular dynamics simulations : Predict interlayer spacing (~3.4 Å) to explain red-shifted absorption in aggregated states .

Q. How can structural modifications of this compound improve its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal-binding affinity at nitrogen sites .

- Coordination studies : Titration with Fe³⁺/Cu²⁺ ions monitored via UV-Vis (λ = 593 nm for charge-transfer complexes) .

- Porosity tuning : Adjust phenyl substituents to modulate MOF surface area (e.g., BET surface area >1000 m²/g) .

Q. What strategies address contradictions in reported catalytic activity of triazine derivatives in cross-coupling reactions?

- Methodological Answer :

- Control experiments : Isolate intermediates (e.g., mono-/di-substituted triazines) to identify active species .

- Kinetic studies : Vary substituents (e.g., biphenyl vs. alkyl groups) to correlate electronic effects with turnover frequency .

- In situ characterization : Use Raman spectroscopy to monitor reaction pathways and deactivation mechanisms .

Q. Data Analysis and Optimization

Q. How can researchers optimize synthetic routes for this compound when conflicting methodologies report divergent yields?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

- HPLC-MS : Quantify side products (e.g., dichloro intermediates) to refine stoichiometry .

- Scale-up protocols : Transition from batch (50 mL) to flow reactors for improved heat/mass transfer .

Q. What mechanistic insights explain the pH-dependent stability of triazine-based COFs in aqueous environments?

- Methodological Answer :

- Hydrolysis studies : Expose COFs to pH 2–12 buffers; monitor structural integrity via XRD and N₂ adsorption .

- DFT calculations : Predict protonation sites on triazine rings that weaken imine linkages at low pH .

- Surface passivation : Coat COFs with hydrophobic polymers (e.g., PDMS) to enhance stability .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in high-temperature syntheses?

- Methodological Answer :

Propiedades

IUPAC Name |

2,4,6-triphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUOLGAXBYZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060086 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-77-6 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyaphenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyaphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYAPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI3341XDF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.